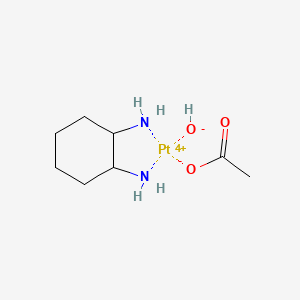
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound It is characterized by the presence of a benzenesulfonic acid group, a nonafluorobutyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures the purity and quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonylamino group can undergo hydrolysis, resulting in the formation of corresponding amines and sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitrobenzenesulfonic acid derivatives, while oxidation can produce sulfonic acid derivatives .
Scientific Research Applications
((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nonafluorobutyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group on the aromatic ring.
Sulfanilic acid: Contains both sulfonic acid and amino groups, similar to the sulfonylamino group in the target compound.
Uniqueness
The presence of the nonafluorobutyl group in ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt makes it unique compared to other sulfonic acid derivatives. This group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications .
Properties
CAS No. |
68299-19-4 |
|---|---|
Molecular Formula |
C11H7F9NNaO5S2 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
sodium;2-[(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C11H8F9NO5S2.Na/c12-8(13,10(16,17)18)9(14,15)11(19,20)28(25,26)21-5-6-3-1-2-4-7(6)27(22,23)24;/h1-4,21H,5H2,(H,22,23,24);/q;+1/p-1 |
InChI Key |
GVCNIACRPWZJPS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)



![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)






![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

